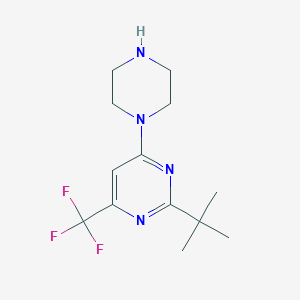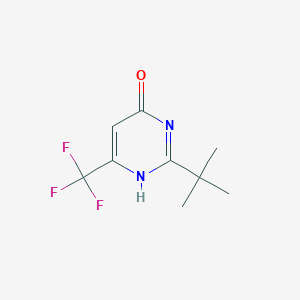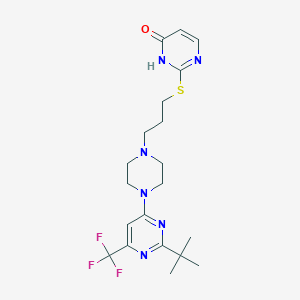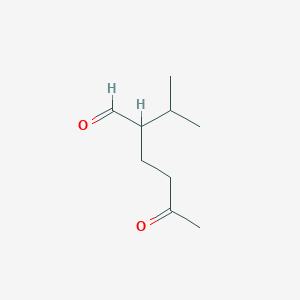
2-Isopropyl-5-oxohexanal
Descripción general
Descripción
2-Isopropyl-5-oxohexanal is an organic compound with the molecular formula C9H16O2. It is a clear, colorless to light yellow oil that is soluble in chloroform and methanol . This compound is used as an intermediate in the synthesis of various chemicals, including β-Phellandrene, a terpene compound found in eucalyptus leaves .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isopropyl-5-oxohexanal can be synthesized through several methods. One common method involves the oxidation of 2-isopropyl-5-hexanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of 2-isopropyl-5-hexanol. This process involves the use of a metal catalyst, such as palladium or platinum, in the presence of oxygen. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-5-oxohexanal undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: 2-Isopropyl-5-oxohexanoic acid.
Reduction: 2-Isopropyl-5-hexanol.
Substitution: Various substituted hexanal derivatives depending on the Grignard reagent used.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-oxohexanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-oxohexanal involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols, to form imines and hemiacetals, respectively . These reactions are catalyzed by acids or bases and involve the formation of a tetrahedral intermediate. The compound’s reactivity is influenced by the presence of the isopropyl group, which can affect the steric and electronic properties of the molecule .
Comparación Con Compuestos Similares
2-Isopropyl-5-oxohexanal can be compared with other similar compounds, such as:
Hexanal: A simple aldehyde with the molecular formula C6H12O. It lacks the isopropyl and keto groups present in this compound.
2-Isopropyl-5-hexanol: The alcohol precursor of this compound. It has a hydroxyl group instead of the aldehyde group.
2-Isopropyl-5-oxohexanoic acid: The oxidized form of this compound.
The uniqueness of this compound lies in its combination of an isopropyl group and a keto group, which imparts distinct reactivity and properties compared to its analogs .
Propiedades
IUPAC Name |
5-oxo-2-propan-2-ylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZXYQBZHRMZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336940 | |
| Record name | 2-Isopropyl-5-oxohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15303-46-5 | |
| Record name | 2-Isopropyl-5-oxohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


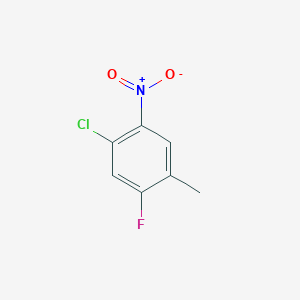
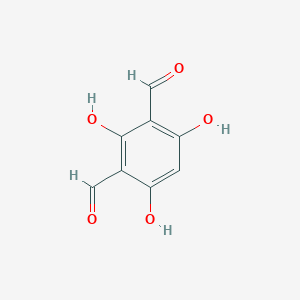

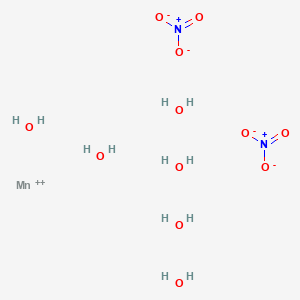
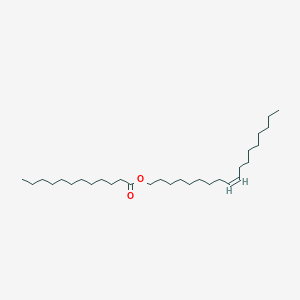
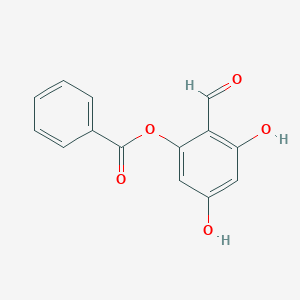
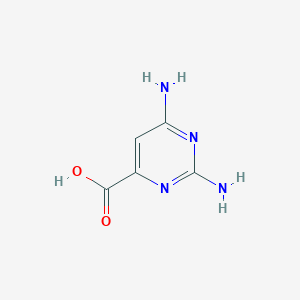
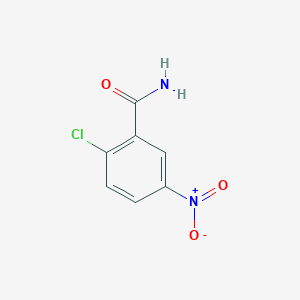
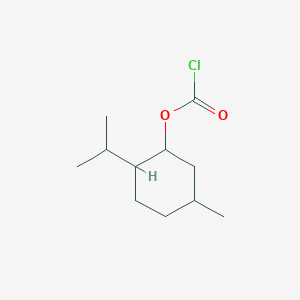
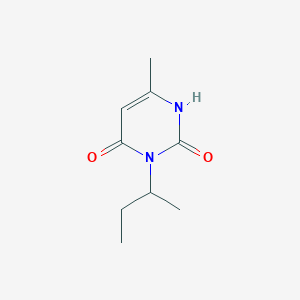
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
